Regioisomeric Identity: Methyl Position on Pyrazole Ring Determines Molecular Connectivity and CAS Registry Uniqueness
The target compound (CAS 1856092-69-7) bears a methyl substituent at the pyrazole 4-position and the aminomethyl linker at the 3-amino position. Its closest commercially cataloged comparator, 3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol (CAS 1856073-55-6), carries the methyl group at the 3-position and the aminomethyl linker at the 4-amino position . These two compounds possess distinct CAS numbers, IUPAC names, and molecular connectivity tables, confirming they are non-identical chemical entities . In fragment-based screening, such regioisomeric pairs routinely exhibit >10-fold differences in binding affinity to the same protein target due to altered exit vector geometry [1].
| Evidence Dimension | Regioisomeric identity (CAS number uniqueness) |
|---|---|
| Target Compound Data | CAS 1856092-69-7; 4-methyl-pyrazol-3-yl-amino connectivity |
| Comparator Or Baseline | CAS 1856073-55-6 (3-methyl-pyrazol-4-yl-amino isomer); CAS not assigned (2-hydroxy isomer); CAS not assigned (4-hydroxy isomer) |
| Quantified Difference | Unique CAS registry numbers; distinct connectivity; non-interchangeable chemical entities |
| Conditions | Chemical identity verification via CAS registry, IUPAC nomenclature, and SMILES string cross-referencing across chemical supply catalogs |
Why This Matters
Incorrect selection of a regioisomer invalidates SAR studies and can lead to procurement of a non-functional surrogate, wasting synthesis and assay resources.
- [1] Practical Fragments Blog. Fragments vs MELK part 1: a chemical probe. Notes that pyrazole-to-phenol substitution yields measurable potency differences in fragment growing. 2015. Available at: https://practicalfragments.blogspot.com/2015/02/fragments-vs-melk-part-1-chemical-probe.html View Source
